molecular formula C12H8BrClO B8207639 4-Bromo-1-chloro-2-phenoxybenzene

4-Bromo-1-chloro-2-phenoxybenzene

Cat. No.: B8207639
M. Wt: 283.55 g/mol
InChI Key: OQMMGGUAMZWIHF-UHFFFAOYSA-N
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Description

4-Bromo-1-chloro-2-phenoxybenzene is an organic compound with the molecular formula C12H8BrClO. It is a derivative of benzene, where the benzene ring is substituted with bromine, chlorine, and phenoxy groups. This compound is of interest in various fields of chemistry due to its unique structural properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-1-chloro-2-phenoxybenzene typically involves the halogenation of phenoxybenzene derivatives. One common method includes the bromination and chlorination of 2-phenoxybenzene. The reaction conditions often involve the use of halogenating agents such as bromine (Br2) and chlorine (Cl2) in the presence of catalysts like iron (Fe) or aluminum chloride (AlCl3) to facilitate the electrophilic aromatic substitution reactions .

Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes that ensure high yield and purity. These processes often utilize continuous flow reactors to maintain optimal reaction conditions and improve efficiency .

Chemical Reactions Analysis

Types of Reactions: 4-Bromo-1-chloro-2-phenoxybenzene undergoes various types of chemical reactions, including:

    Electrophilic Aromatic Substitution (EAS): This compound can participate in further substitution reactions where electrophiles replace one of the hydrogen atoms on the benzene ring.

    Nucleophilic Aromatic Substitution (NAS): The presence of electron-withdrawing groups like bromine and chlorine makes the compound susceptible to nucleophilic attack, leading to substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can oxidize the phenoxy group.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) can reduce the bromine or chlorine substituents.

    Substitution: Reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) can facilitate nucleophilic substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phenolic compounds, while reduction can produce dehalogenated derivatives .

Scientific Research Applications

4-Bromo-1-chloro-2-phenoxybenzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Bromo-1-chloro-2-phenoxybenzene involves its interaction with molecular targets through electrophilic and nucleophilic pathways. The bromine and chlorine substituents enhance the compound’s reactivity, allowing it to form covalent bonds with nucleophilic sites on enzymes or receptors. This interaction can modulate the activity of these biological targets, leading to various effects .

Comparison with Similar Compounds

  • 4-Bromo-2-chloro-1-phenoxybenzene
  • 1-Bromo-2-chloro-4-phenoxybenzene
  • 4-Bromo-2-chloro-1-fluorobenzene

Comparison: 4-Bromo-1-chloro-2-phenoxybenzene is unique due to the specific positioning of its substituents, which influences its reactivity and interaction with other molecules. Compared to similar compounds, it may exhibit different reactivity patterns in electrophilic and nucleophilic substitution reactions, making it valuable for specific synthetic applications .

Properties

IUPAC Name

4-bromo-1-chloro-2-phenoxybenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8BrClO/c13-9-6-7-11(14)12(8-9)15-10-4-2-1-3-5-10/h1-8H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQMMGGUAMZWIHF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC2=C(C=CC(=C2)Br)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8BrClO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.55 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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